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molecular formula C11H14O3 B8453541 (+/-)-6-Hydroxy-2-methoxy-2-methylchroman

(+/-)-6-Hydroxy-2-methoxy-2-methylchroman

Cat. No. B8453541
M. Wt: 194.23 g/mol
InChI Key: REBBXRXJAYDFHV-UHFFFAOYSA-N
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Patent
US03947473

Procedure details

To a solution of the (±)-6-benzyloxy-2-methoxy-2-methylchroman prepared in Example 45 in 250 ml. of ethanol was added 2.5 g. of 10% palladium on carbon catalyst, and the resulting mixture was hydrogenated at atmospheric pressure and room temperature. After 9 hours, the uptake of hydrogen (3100 ml.) had ceased. The catalyst was removed by filtration and the filtrates were stripped of solvent at reduced pressure. Crystallization of the solid residue from ether-30°-60° petroleum ether gave (±)-6-hydroxy-2-methoxy-2-methylchroman as white needles, m.p. 128°-130°.
Name
(±)-6-benzyloxy-2-methoxy-2-methylchroman
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:10]=[C:11]2[C:16](=[CH:17][CH:18]=1)[O:15][C:14]([O:20][CH3:21])([CH3:19])[CH2:13][CH2:12]2)C1C=CC=CC=1.[H][H]>[Pd].C(O)C>[OH:8][C:9]1[CH:10]=[C:11]2[C:16](=[CH:17][CH:18]=1)[O:15][C:14]([O:20][CH3:21])([CH3:19])[CH2:13][CH2:12]2

Inputs

Step One
Name
(±)-6-benzyloxy-2-methoxy-2-methylchroman
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C2CCC(OC2=CC1)(C)OC
Step Two
Name
Quantity
3100 mL
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at atmospheric pressure and room temperature
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
Crystallization of the solid residue from ether-30°-60° petroleum ether

Outcomes

Product
Details
Reaction Time
9 h
Name
Type
product
Smiles
OC=1C=C2CCC(OC2=CC1)(C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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